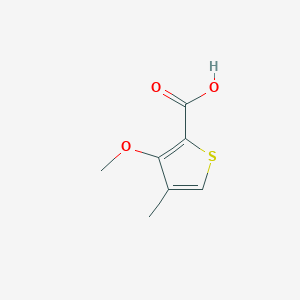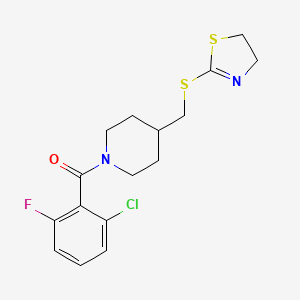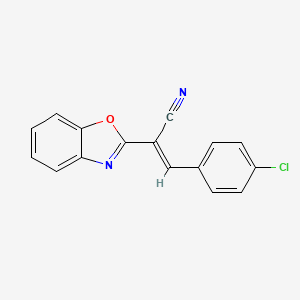![molecular formula C18H17FN4O2S B2408937 1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1049439-73-7](/img/structure/B2408937.png)
1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide” is a derivative of the imidazo[2,1-b]thiazole nucleus . This nucleus is a very interesting scaffold in terms of chemistry and biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques . For example, NMR spectroscopy can provide information about the number and type of atoms in the molecule, as well as their connectivity .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions under which the reactions are carried out . It’s important to carefully control these conditions to ensure the desired reaction takes place .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . For example, its melting point, molecular weight, and solubility can be determined .
Applications De Recherche Scientifique
Anticancer Potential
1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide and its derivatives show promise as potent anticancer agents. Studies have demonstrated strong cytotoxicity against leukemia cells and significant activity against colon cancer and melanoma cell lines. These compounds exhibit potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells without causing cell cycle arrest (Karki et al., 2011); (Abdel‐Maksoud et al., 2019).
Anti-tuberculosis Activity
Imidazo[2,1-b]thiazole derivatives have shown promising results as anti-tuberculosis compounds. These compounds possess nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis (Mtb), displaying low toxicity to VERO cells. The specific targeting of the QcrB mutant in Mtb by these compounds highlights their potential as selective anti-tuberculosis agents (Moraski et al., 2016).
Antimicrobial Properties
Studies have explored the antimicrobial potential of imidazo[2,1-b]thiazole derivatives. These compounds have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, indicating their utility in combating bacterial infections. Additionally, some derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, further underscoring their antimicrobial capabilities (Ur et al., 2004); (Güzeldemirci & Küçükbasmacı, 2010).
Orientations Futures
The future directions for research on this compound could include further exploration of its antiproliferative activities, as well as investigation of its potential uses in other areas . Additionally, more research could be done to optimize the synthesis process and improve the yield of the compound .
Mécanisme D'action
Target of Action
Similar compounds have been shown to have significant activity against various cell lines , suggesting potential targets within these cells.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit dose-dependent antiproliferative effects against various cell lines .
Biochemical Pathways
Related compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may interact with pathways involved in cell death and proliferation.
Pharmacokinetics
In silico admet prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-3-1-11(2-4-13)14-9-23-15(10-26-18(23)21-14)17(25)22-7-5-12(6-8-22)16(20)24/h1-4,9-10,12H,5-8H2,(H2,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFLOHQQATGRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)
![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)


![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)
![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)
![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)
![Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate](/img/structure/B2408875.png)

![Ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2408877.png)